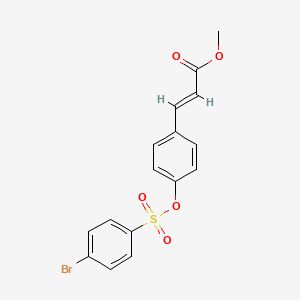
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo(C)chromen-3-yloxy)-acetic acid ME ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is a complex organic compound with a unique structure that includes a benzochromen core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester typically involves multiple steps. One common method includes the reaction of a benzochromen derivative with methoxycarbonylmethoxy acetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or benzochromen moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.
Biology
In biological research, this compound may be used to investigate cellular processes and pathways. Its unique structure allows it to interact with various biomolecules, making it a valuable tool in biochemical studies.
Medicine
In medicine, (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester has potential therapeutic applications. It may be explored for its anti-inflammatory, antioxidant, or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Vanillin acetate: Another ester with applications in organic synthesis.
Disilane-bridged compounds: These compounds share some structural similarities but have different electronic properties.
Uniqueness
(1-Methoxycarbonylmethoxy-6-oxo-6H-benzo©chromen-3-yloxy)-acetic acid ME ester is unique due to its benzochromen core, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H16O8 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
methyl 2-[1-(2-methoxy-2-oxoethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetate |
InChI |
InChI=1S/C19H16O8/c1-23-16(20)9-25-11-7-14(26-10-17(21)24-2)18-12-5-3-4-6-13(12)19(22)27-15(18)8-11/h3-8H,9-10H2,1-2H3 |
Clé InChI |
UBBASPITOLVCEV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)

![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)

methyl]benzamide](/img/structure/B11991675.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
